![molecular formula C11H11NOS2 B11997475 5-Methyl-3-(m-tolyl)rhodanine CAS No. 20174-62-3](/img/structure/B11997475.png)
5-Methyl-3-(m-tolyl)rhodanine
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Overview
Description
5-Methyl-3-(m-tolyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities, including antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and antitumor properties . The compound’s structure consists of a thiazolidine ring with a methyl group at the 5-position and a m-tolyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(m-tolyl)rhodanine typically involves the reaction of m-tolyl isothiocyanate with 5-methylrhodanine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux conditions for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reaction vessels, continuous stirring, and precise control of temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(m-tolyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the 3-position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-3-(m-tolyl)rhodanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Medicine: Due to its antitumor properties, it is investigated for potential use in cancer therapy.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Methyl-3-(m-tolyl)rhodanine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism, which is relevant in diabetic complications .
Comparison with Similar Compounds
Similar Compounds
Rhodanine: The parent compound with a similar thiazolidine ring structure.
5-Methylrhodanine: Similar structure but lacks the m-tolyl group.
3-(m-Tolyl)rhodanine: Similar structure but lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-3-(m-tolyl)rhodanine is unique due to the presence of both the methyl group at the 5-position and the m-tolyl group at the 3-position. This combination enhances its biological activity compared to other rhodanine derivatives .
Properties
CAS No. |
20174-62-3 |
---|---|
Molecular Formula |
C11H11NOS2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
5-methyl-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11NOS2/c1-7-4-3-5-9(6-7)12-10(13)8(2)15-11(12)14/h3-6,8H,1-2H3 |
InChI Key |
MEBYPABBRRKTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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